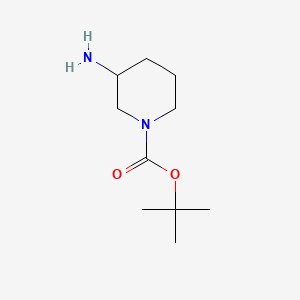

1-Boc-3-aminopiperidine

描述

Significance as a Versatile Synthetic Building Block in Organic Chemistry

The utility of 1-Boc-3-aminopiperidine as a synthetic building block is rooted in its unique structural features. The Boc group serves as a robust protecting group for the piperidine (B6355638) nitrogen, preventing its participation in reactions while enabling transformations at the C3-amino group. This differential reactivity is fundamental to its role in multi-step syntheses.

Several synthetic methodologies have been developed to produce enantiomerically pure forms of this compound. These include multi-step routes starting from readily available chiral precursors like L-glutamic acid. researchgate.net One such route involves esterification, Boc-protection, reduction of the resulting diester to a diol, tosylation, and finally cyclization with an amine. Another approach is the asymmetric amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases, which is an efficient, one-step biocatalytic method. beilstein-journals.orgresearchgate.net This enzymatic process can be integrated into a continuous flow system, achieving high conversion rates and space-time yields, making it suitable for large-scale production. acs.orgacs.org

Once synthesized, this compound can undergo a variety of chemical modifications. The primary amino group at the C3 position is a versatile handle for introducing a wide range of substituents through reactions such as acylation, alkylation, and reductive amination. acs.org For instance, reductive amination with ethyl glyoxylate (B1226380) has been used to synthesize reference compounds for determining the absolute configuration of its derivatives. acs.org The Boc protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride in an appropriate solvent, to liberate the secondary amine of the piperidine ring for further functionalization. beilstein-journals.orgacs.org This sequential and controlled manipulation of the two nitrogen atoms is a cornerstone of its versatility in constructing complex molecular architectures.

Role in Advanced Heterocyclic Synthesis

The 3-aminopiperidine core is a privileged scaffold found in numerous natural products and biologically active compounds. researchgate.netresearchgate.net this compound is a key starting material for the construction of more elaborate heterocyclic systems. Its ability to undergo selective modifications on the piperidine ring facilitates the synthesis of diverse analogues.

The compound serves as a precursor for creating fused and spirocyclic heterocyclic systems. The dual functionality of the molecule allows for intramolecular reactions to form bicyclic structures or for sequential intermolecular reactions to build larger, more complex heterocyclic frameworks. Researchers leverage its structure to design novel compounds by incorporating the piperidine moiety into larger ring systems or by using it as a scaffold to attach other heterocyclic units. For example, it is used in the synthesis of benzoxazepine derivatives. chemicalbook.com The strategic use of the Boc protecting group is critical in these syntheses, directing reactivity and ensuring that specific bonds are formed in a controlled manner.

Applications in Medicinal Chemistry Research and Drug Discovery Scaffolds

The 3-aminopiperidine motif is a key structural feature in many pharmaceutical drugs, and this compound is a pivotal intermediate in their synthesis. researchgate.net Its chiral nature is particularly important, as the biological activity of a drug often depends on a specific stereochemistry.

A prominent application of (R)-1-Boc-3-aminopiperidine is in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. beilstein-journals.org It is a key precursor for drugs such as linagliptin (B1675411) and alogliptin. beilstein-journals.orgchemicalbook.comchemicalbook.com The (R)-enantiomer is specifically required for the desired pharmacological activity of these agents.

Beyond diabetes, this building block is integral to the development of drugs for other therapeutic areas. The (S)-enantiomer, (S)-1-Boc-3-aminopiperidine, is a key intermediate for synthesizing various novel inhibitors, including checkpoint kinase 1 (CHK1) inhibitors and phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, which are investigated for cancer therapy. acs.orgmedchemexpress.com The compound is also utilized in the creation of molecules targeting neurological and psychiatric disorders. chemimpex.com For example, it has been used to develop γ-secretase modulators, which are being studied for their potential to lower the production of amyloid-β 42 (Aβ42) peptide, a key event in the pathology of Alzheimer's disease. chemicalbook.com Its derivatives are also explored in biochemical research for studies involving receptor binding and enzyme inhibition, aiding in the elucidation of biological pathways. chemimpex.com

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQXKEBCONUWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184637-48-7, 144243-24-3 | |

| Record name | 1-Boc-3-aminopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BOC-3-Aminopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Boc 3 Aminopiperidine

Classical Chemical Synthesis Approaches

Classical synthesis routes typically involve the modification of pre-existing piperidine (B6355638) rings or the construction of the ring from acyclic precursors. These methods are well-established and offer versatility in accessing both racemic and enantiomerically pure forms of the target compound.

Starting with substituted piperidines is a common and direct strategy. The choice of the starting material and the subsequent reaction sequence dictates the efficiency and stereochemical outcome of the synthesis.

A conventional and frequently cited method for preparing 1-Boc-3-aminopiperidine begins with 3-hydroxypiperidine. google.com This multi-step synthesis involves the initial protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to yield (S)-1-Boc-3-hydroxypiperidine. chemicalbook.com The hydroxyl group is then activated by converting it into a good leaving group, typically a mesylate or tosylate, through reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively.

This activated intermediate subsequently undergoes nucleophilic substitution with an azide (B81097) source, such as sodium azide, to introduce the nitrogen functionality at the C3 position, leading to the formation of an azido (B1232118) intermediate. The final step involves the reduction of the azide group to the primary amine. This reduction is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, yielding the desired this compound. google.com This sequence is a reliable method for converting an accessible hydroxyl functionality into the desired amino group.

Table 1: Synthesis via 3-Hydroxypiperidine Precursor

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | 1-Boc-3-hydroxypiperidine |

| 2 | Hydroxyl Activation (Mesylation) | Methanesulfonyl chloride (MsCl), Triethylamine (B128534) (TEA) | 1-Boc-3-mesyloxypiperidine |

| 3 | Azide Displacement | Sodium Azide (NaN₃) | 1-Boc-3-azidopiperidine |

| 4 | Azide Reduction | Palladium on Carbon (Pd/C), Hydrogen (H₂) | This compound |

An alternative synthesis route begins with 3-piperidine ethyl formate (B1220265), also known as ethyl nipecotate. google.com This method is particularly advantageous as it maintains the stereochemical integrity of the starting material, allowing for the production of optically pure products. google.com

The synthesis proceeds in three main steps:

N-Boc Protection: The starting material, 3-piperidine ethyl formate, is reacted with di-tert-butyl dicarbonate in a halogenated solvent like methylene (B1212753) chloride, using an organic base such as triethylamine as an acid scavenger. This reaction, conducted at a controlled temperature of 0-10 °C, yields N-Boc-3-piperidine ethyl formate. google.com

Ammonolysis: The resulting ester is then converted to the corresponding amide. This is achieved through an ammonolysis reaction, where the N-Boc-3-piperidine ethyl formate is treated with ammonia (B1221849) in a solvent like 1,4-dioxane. The reaction produces N-Boc-3-piperidine formamide (B127407). google.com

Hofmann Degradation: The final step is a Hofmann degradation of the amide. The N-Boc-3-piperidine formamide is treated with a solution of sodium hypochlorite (B82951) and sodium hydroxide. This rearrangement reaction converts the amide into the primary amine, yielding this compound with a reported yield of 89%. google.com

This pathway is noted for its moderate reaction conditions and high optical purity of the final product, making it suitable for large-scale industrial production. google.com

Table 2: Synthesis via 3-Piperidine Ethyl Formate

| Step | Starting Material | Reaction | Key Reagents | Product | Yield |

|---|---|---|---|---|---|

| 1 | 3-Piperidine ethyl formate | N-Boc Protection | (Boc)₂O, Triethylamine, Methylene Chloride | N-Boc-3-piperidine ethyl formate | Not specified |

| 2 | N-Boc-3-piperidine ethyl formate | Ammonolysis | Ammonia, 1,4-Dioxane | N-Boc-3-piperidine formamide | Not specified |

| 3 | N-Boc-3-piperidine formamide | Hofmann Degradation | NaOCl, NaOH | (R)-N-Boc-3-aminopiperidine | 89% |

A more elaborate, five-step synthesis for the enantiomerically pure (R)-1-Boc-3-aminopiperidine uses N-Cbz-3-piperidinecarboxylic acid as the starting material. google.com This method involves a sequence of chiral resolution, functional group transformations, and protecting group manipulations.

The key stages of this synthesis are:

Chiral Resolution: The racemic N-Cbz-3-piperidinecarboxylic acid is resolved using (R)-phenylethylamine as a chiral resolving agent to isolate the desired (R)-enantiomer of the acid (Compound I). google.com

Amide Formation: The resolved carboxylic acid (Compound I) is then converted into its corresponding amide (Compound II) through an acid-amide condensation reaction with ammonia. google.com

Hofmann Degradation: The resulting amide (Compound II) undergoes a Hofmann degradation reaction to yield the amine intermediate, (R)-N-Cbz-3-aminopiperidine (Compound III). google.com

N-Boc Protection: The newly formed primary amino group of Compound III is protected with a Boc group using di-tert-butyl dicarbonate, affording the dual-protected intermediate, (R)-N-Cbz-N'-Boc-3-aminopiperidine (Compound IV). google.com

Cbz Deprotection: The final step involves the selective removal of the carbobenzoxy (Cbz) protecting group via catalytic hydrogenation. This reaction yields the final product, (R)-1-Boc-3-aminopiperidine. google.com

Table 3: Synthesis via N-Cbz-3-piperidinecarboxylic Acid

| Step | Description | Key Reagents/Process | Intermediate |

|---|---|---|---|

| 1 | Chiral Resolution | (R)-phenylethylamine | (R)-N-Cbz-3-piperidinecarboxylic acid |

| 2 | Acid-Amide Condensation | Ammonia | (R)-N-Cbz-3-piperidinecarboxamide |

| 3 | Hofmann Degradation | Not specified in detail | (R)-N-Cbz-3-aminopiperidine |

| 4 | N-Boc Protection | Di-tert-butyl dicarbonate | (R)-N-Cbz-N'-Boc-3-aminopiperidine |

| 5 | Cbz Deprotection | Hydrogenation (e.g., H₂, Pd/C) | (R)-1-Boc-3-aminopiperidine |

Synthesis from Natural Alpha-Amino Acid Feedstocks

Utilizing naturally occurring chiral molecules like amino acids provides an efficient way to access enantiomerically pure compounds. This approach embeds the desired stereochemistry from the start, avoiding costly resolution steps.

A synthetic route to produce (R)-1-Boc-3-aminopiperidine starts from the natural amino acid D-ornithine hydrochloride. chemicalbook.com This strategy leverages the inherent chirality of the starting material to produce the target molecule with high optical purity.

The process begins with the esterification of D-ornithine hydrochloride by refluxing it in anhydrous methanol (B129727) saturated with hydrogen chloride gas. This step converts the carboxylic acid group to a methyl ester, yielding crude methyl ornithinate dihydrochloride (B599025). chemicalbook.com The subsequent and crucial step is an intramolecular cyclization. The crude methyl ester is treated with a strong base, sodium methoxide, in methanol under reflux conditions. This induces a cyclization to form the corresponding piperidone (lactam) intermediate. chemicalbook.com From this chiral lactam, further standard transformations, including reduction of the lactam and Boc protection of the resulting amine, lead to the final product. This method is an effective example of using the "chiral pool" to construct complex synthetic targets.

Table 4: Synthesis from D-Ornithine Hydrochloride

| Step | Reaction | Key Reagents | Intermediate |

|---|---|---|---|

| 1 | Esterification | Methanol (MeOH), Hydrogen Chloride (HCl) | Methyl ornithinate dihydrochloride |

| 2 | Intramolecular Cyclization | Sodium Methoxide (NaOMe), Methanol (MeOH) | Chiral piperidone intermediate (lactam) |

| 3 | Subsequent Transformations | Reduction, N-Boc Protection | (R)-1-Boc-3-aminopiperidine |

Biocatalytic and Asymmetric Synthesis Strategies

Enzyme Cascade Approaches for Chiral Amine Production

The synthesis of enantiomerically pure amines, such as (R)-1-Boc-3-aminopiperidine, is increasingly utilizing multi-enzyme cascade reactions. semanticscholar.org These one-pot systems offer streamlined processes with high selectivity, operating under mild conditions. google.com

One prominent approach involves the use of transaminases. A method has been developed for synthesizing (R)-1-tert-butyloxycarbonyl-3-aminopiperidine from N-Boc-3-piperidone using a transaminase catalyst. This enzymatic method simplifies the complex steps associated with chemical synthesis and can yield the target product with an enantiomeric excess (ee) value greater than 99.77% without requiring a separate resolution step. google.com A kinetic resolution of this compound has also been described using a transaminase enzyme, which provided the (R)-enantiomer in 42% yield with 97% ee. google.com

Another advanced strategy combines galactose oxidase (GOase) and imine reductase (IRED) variants in a multi-enzymatic cascade. semanticscholar.org This system was designed for the synthesis of related cyclic amines like L-3-N-Cbz-aminopiperidine from N-Cbz-protected L-ornithinol. semanticscholar.orgresearchgate.net The process involves the initial oxidation of the primary alcohol by GOase to form an unstable amino aldehyde, which cyclizes in situ to a cyclic imine. This intermediate is then asymmetrically reduced by an IRED to generate the final chiral amine. researchgate.net The choice of biocatalysts is critical, as they must tolerate bulky N-protecting groups like Cbz or Boc. semanticscholar.org Challenges in this approach include the potential instability of the aldehyde intermediate and the need for careful optimization of enzyme concentrations and reaction conditions to achieve good yields. semanticscholar.org For instance, in the synthesis of L-3-N-Cbz-aminoazepane, a related seven-membered ring, a 54% isolated yield was achieved after optimizing the enzyme system and reaction parameters. researchgate.net

The development of these enzymatic cascades is often supported by statistical experimental design to optimize variables such as pH, temperature, and substrate/enzyme concentrations, thereby improving conversion yields. nih.govresearchgate.net

Table 1: Enzyme Cascade Systems for Chiral Piperidine Synthesis

| Target Compound/Derivative | Enzyme System | Key Enzymes | Substrate | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| (R)-1-Boc-3-aminopiperidine | Transamination | Transaminase | N-Boc-3-piperidone | - | >99.77% | google.com |

| (R)-1-Boc-3-aminopiperidine | Kinetic Resolution | Transaminase | Racemic this compound | 42% | 97% | google.com |

| L-3-N-Cbz-aminopiperidine | Oxidation-Reduction Cascade | Galactose Oxidase (GOase), Imine Reductase (IRED) | N-Cbz-L-ornithinol | 16% (isolated) | >99% | semanticscholar.orgresearchgate.net |

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution remains a cornerstone for obtaining single enantiomers of this compound from a racemic mixture. This involves separating enantiomers by converting them into diastereomers with different physical properties or by using a chiral environment that interacts differently with each enantiomer. pharmtech.com

Diastereomeric Salt Formation and Separation

A widely applied industrial method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. pharmtech.comutm.my This technique leverages the different solubilities of the resulting diastereomeric salt pairs, allowing one to be selectively crystallized and separated by filtration. utm.myrsc.org

For the resolution of 3-aminopiperidine, a common precursor to the N-Boc protected form, chiral acids are employed as resolving agents. google.com A frequently used agent is dibenzoyl-(D)-tartaric acid. google.comgoogle.com The process involves reacting racemic 3-aminopiperidine with the chiral acid to form 3-aminopiperidine dibenzoyl-(D)-tartaric acid salts. google.com Due to their differential solubility in a chosen solvent system, one diastereomer precipitates while the other remains in solution. rsc.org The efficiency of this separation is highly dependent on the choice of solvent, as it influences the solubility and crystallization kinetics of the diastereomeric salts. mdpi.com After separation, the chiral resolving agent is removed, typically by treatment with a base, to liberate the enantiomerically enriched amine. nih.gov This method can be highly effective, with processes developed to prepare (R)-3-aminopiperidine dihydrochloride with an ee greater than 98%. google.com

Table 2: Diastereomeric Resolution of 3-Aminopiperidine Derivatives

| Racemic Compound | Chiral Resolving Agent | Resulting Diastereomer | Separation Principle | Reference |

|---|---|---|---|---|

| rac-3-aminopiperidine | Dibenzoyl-(D)-tartaric acid | 3-aminopiperidine dibenzoyl-(D)-tartaric acid salt | Differential solubility and crystallization | google.comgoogle.com |

| Racemic Amine | (+)-Tartaric acid | Diastereomeric tartrate salts | Differential solubility | rsc.org |

Preparative Chromatography for Enantiomer Separation

Preparative high-performance liquid chromatography (HPLC) is a powerful, albeit often more costly, technique for separating enantiomers with high purity. pharmtech.comacs.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus elute separately. researchgate.net

The enantiomers of N-protected 3-aminopiperidine derivatives have been successfully separated using preparative HPLC. In one example, a racemic mixture of a this compound derivative was resolved into its pure enantiomers by this technique. acs.org The selection of the appropriate CSP and mobile phase is critical for achieving effective separation. nih.gov For analytical purposes, which inform preparative methods, specific chiral columns like the ChromTech CHIRAL-AGP have been used to determine the enantiomeric purity of benzoyl-3-aminopiperidine. google.com The mobile phase for such separations often consists of a buffer solution mixed with an organic modifier like isopropanol. google.com While highly effective at producing material with excellent enantiomeric purity, the scalability of preparative chromatography can be a limitation compared to diastereomeric salt crystallization. pharmtech.com

Table 3: Preparative Chiral HPLC for this compound Derivatives

| Compound Separated | Chromatography Type | Chiral Stationary Phase (Example) | Mobile Phase (Example) | Outcome | Reference |

|---|---|---|---|---|---|

| (rac)-1-(tert-butoxycarbonyl)piperidin-3-yl)glycinate | Preparative HPLC | Not specified | Heptane/Ethyl Acetate | Separation of pure enantiomers | acs.org |

| Benzoyl-3-aminopiperidine | Analytical Chiral HPLC | ChromTech CHIRAL-AGP | 0.015mol/L phosphate (B84403) aqueous solution-isopropanol (99:1) | Baseline separation of enantiomers for analysis | google.com |

Reactivity and Derivatization Strategies of 1 Boc 3 Aminopiperidine

Selective Functionalization of the Piperidine (B6355638) Core

Recent advancements in catalysis have unlocked methods for the direct functionalization of otherwise unreactive C(sp³)–H bonds on the piperidine scaffold. These transformations provide powerful tools for introducing molecular complexity in a controlled manner.

Palladium-catalyzed C–H activation has emerged as a premier strategy for forging carbon-carbon bonds. nih.gov By employing directing groups, chemists can guide the catalyst to specific C–H bonds, overriding the inherent reactivity of the molecule. For derivatives of 1-Boc-3-aminopiperidine, this approach enables the selective arylation of the piperidine ring at positions remote from the nitrogen atom. acs.org

A significant breakthrough in the functionalization of this compound derivatives involves the highly controlled arylation at the C5 position. acs.org Research has demonstrated a protocol for the palladium-catalyzed C5(sp³)–H arylation of 1-Boc-3-(picolinoylamino)piperidine with various iodo(hetero)arenes. acs.org In this strategy, the amino group at the C3 position is first acylated with picolinic acid to install a bidentate directing group.

This modification is crucial for the reaction's success. The resulting substrate undergoes arylation in a manner that is both regiospecific, exclusively targeting the C5 position, and stereospecific, yielding the cis-diastereomer as the major product. acs.orgacs.org The N1-Boc protecting group is noted as being decisive for achieving the desired arylation. acs.org Key to achieving high conversion and yield is the addition of a catalytic amount of 2,6-dimethylbenzoic acid and conducting the reaction at a high concentration. acs.org This method allows for the orthogonal cleavage of the directing amide group over the Boc-carbamate, permitting further selective derivatization at the amino moieties. acs.org

Table 1: Palladium-Catalyzed C5-Arylation of a this compound Derivative This table summarizes the key aspects of the regio- and stereospecific C5-arylation reaction.

| Feature | Description | Reference |

|---|---|---|

| Substrate | 1-Boc-3-(picolinoylamino)piperidine | acs.org |

| Reaction Type | Palladium-Catalyzed C(sp³)–H Arylation | acs.org |

| Directing Group | Picolinamide (B142947) (at C3-amino position) | acs.orgacs.org |

| Position of Functionalization | C5 of the piperidine ring | acs.org |

| Regioselectivity | Specific to the C5 position | acs.org |

| Stereoselectivity | Predominantly cis configuration | acs.org |

| Catalyst System | Pd(OAc)₂ with supporting reagents | acs.orgacs.org |

| Key Additive | 2,6-dimethylbenzoic acid (catalytic) | acs.org |

The success of the C5-arylation hinges on the use of a bidentate directing group, such as the picolinamide or the related 8-aminoquinoline (B160924) (AQ) amide auxiliary. acs.orgacs.org These groups are among the most versatile directing moieties in C–H bond functionalization chemistry. nih.gov Their effectiveness stems from several factors.

First, the bidentate nature of the directing group allows it to form a stable, five-membered palladacycle intermediate with the palladium catalyst. nih.gov This chelation brings the catalyst into close proximity to the targeted C-H bond, facilitating the C-H activation step, which is often the turnover-limiting step in the catalytic cycle. nih.govnih.gov Second, the use of electron-rich bidentate directing groups helps to stabilize high oxidation states of the transition metal (e.g., Pd(IV)), which are common in C(sp³)–H functionalization mechanisms. acs.orgnih.gov This directed approach overcomes the challenge of functionalizing unactivated C–H bonds, which are typically the most abundant but least reactive sites in an organic molecule. nih.gov

Palladium-Catalyzed C(sp3)-H Arylation of N-Substituted Derivatives

Amine-Group Modifications

The primary amino group at the C3 position of this compound is a versatile handle for introducing a wide array of functional groups and building peptide-like structures.

The nucleophilic character of the 3-amino group allows it to readily participate in standard amidation and peptide coupling reactions. After removal of the Boc protecting group, the resulting piperidine derivative can be coupled with protected amino acids to form peptide analogues. For instance, a deprotected diastereomer of a 3-aminopiperidine derivative was successfully coupled with Boc-protected glycine (B1666218) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents. nih.gov

These reactions proceed in good yields and, critically, without racemization or epimerization at the chiral centers. nih.gov This strategy has been used to synthesize tetrapeptide analogues where the piperidine moiety replaces an amino acid residue within the peptide sequence. nih.gov The process typically involves a cycle of deprotection of the amine followed by coupling to the next Boc-protected amino acid, allowing for the stepwise construction of complex peptidomimetics. nih.gov

The 3-amino group of this compound can also act as a nucleophile in SN2 reactions. A notable application is its reaction with chiral triflate esters derived from α-hydroxy acids. nih.gov In this process, the amine attacks the carbon atom bearing the triflate leaving group, resulting in a clean inversion of configuration at that center. nih.gov

This method provides a stereoselective route to novel N-(aminocycloalkylene)amino acid derivatives. nih.gov For example, reacting 3-Boc-aminopiperidine with chiral methyl 2-(trifluoromethanesulfonyloxy)propanoate affords diastereomeric products in good yields (60-86%). nih.gov The diastereomeric ratio of the products can be controlled by the choice of the starting chiral triflate ester. nih.gov These resulting compounds can be further elaborated, for instance, by combining them with other amino acid esters to create novel chiral dipeptides containing a piperidine moiety. nih.gov

Table 2: Nucleophilic Substitution with a Chiral Triflate Ester This table outlines the reaction between 3-Boc-aminopiperidine and a chiral triflate ester.

| Feature | Description | Reference |

|---|---|---|

| Nucleophile | 3-Boc-aminopiperidine | nih.gov |

| Electrophile | Chiral triflate esters (e.g., methyl 2-(trifluoromethanesulfonyloxy)propanoate) | nih.gov |

| Reaction Type | Nucleophilic Substitution (SN2) | nih.gov |

| Stereochemical Outcome | Inversion of configuration at the electrophilic center | nih.gov |

| Product Class | Methyl 2-[(Boc-amino)piperidin-1-yl]alkanoates | nih.gov |

| Yields | 60–86% | nih.gov |

Protective Group Manipulation and Orthogonal Strategies

The presence of two distinct amino functionalities in this compound, the N1-Boc protected secondary amine within the piperidine ring and the free primary amine at the C3 position, allows for a range of selective chemical transformations. The tert-butoxycarbonyl (Boc) group at the N1 position serves as a robust protecting group, stable to a variety of reaction conditions, while the C3-amino group provides a handle for further derivatization.

Cleavage of the tert-Butoxycarbonyl (Boc) Protecting Group

The removal of the Boc group from the piperidine nitrogen is a common and crucial step in synthetic sequences involving this compound. This deprotection is typically achieved under acidic conditions, which exploit the lability of the tert-butyl carbamate (B1207046) to acid-catalyzed hydrolysis. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other functional groups.

Strong acids such as trifluoroacetic acid (TFA) are highly effective for Boc cleavage. chempep.com Reactions are often carried out in a solvent like dichloromethane (B109758) (DCM), and the process is usually rapid, occurring within minutes to a few hours at room temperature. chempep.comnih.gov For instance, treatment with a 50% solution of TFA in DCM is a standard protocol for Boc deprotection in solid-phase peptide synthesis, a field where Boc-protected amino acids are frequently used. chempep.com Another common method involves the use of hydrogen chloride (HCl) in an organic solvent, such as methanol (B129727) or dioxane. chemicalbook.comgoogle.com This can be advantageous when a milder and less corrosive reagent than TFA is desired.

While acidic conditions are the most prevalent, other methods for Boc deprotection have been explored. For example, a method utilizing cesium carbonate (Cs2CO3) and imidazole (B134444) in acetonitrile (B52724) at elevated temperatures has been reported for the cleavage of Boc groups from dicarbamates and other activated systems. semanticscholar.org Although not specifically demonstrated on this compound itself, this method offers an alternative under basic conditions. semanticscholar.org

Table 1: Selected Conditions for the Cleavage of the Boc Protecting Group

| Reagent/Catalyst | Solvent | Temperature | Time | Yield | Reference(s) |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 20 min | Quantitative | nih.gov |

| Hydrogen Chloride (HCl) | Methanol (MeOH) | Not Specified | 8 h | 99% | chemicalbook.com |

| Palladium on Carbon (Pd/C), H₂ | Methanol (MeOH) | 35-40 °C | 2 h | 95.4% | chemicalbook.com |

| Cesium Carbonate (Cs₂CO₃), Imidazole | Acetonitrile | 70 °C | Not Specified | 72-91% | semanticscholar.org |

Note: Yields and reaction conditions can vary depending on the specific substrate and scale of the reaction.

Advanced Applications in Chemical Synthesis and Research

Utility in Chiral Ligand and Catalyst Design for Asymmetric Synthesis

The enantiomers of 1-Boc-3-aminopiperidine are pivotal chiral building blocks in the realm of asymmetric synthesis. nih.govchemimpex.comccspublishing.org.cn Their stereochemically defined piperidine (B6355638) core is leveraged to construct chiral ligands and catalysts that can induce high levels of enantioselectivity in chemical reactions. The synthesis of enantiomerically pure forms of this compound is often achieved through methods like enzymatic kinetic resolution using ω-transaminases, which underscores its significance in biocatalysis. nih.govresearchgate.netgoogle.comgoogle.com

The primary amino group of this compound serves as a versatile handle for the attachment of various coordinating groups, enabling the design of a wide array of chiral ligands. ccspublishing.org.cn For instance, derivatives of this compound have been used to synthesize novel N-Boc- and N-nosyl-dipeptides. rsc.org These peptide-based structures can act as chiral ligands in metal-catalyzed reactions, where the piperidine scaffold helps to create a specific chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.

Research has demonstrated the synthesis of peptide analogues incorporating the 3-aminopiperidine framework. nih.gov These are designed to act as selective inhibitors for enzymes, a function that relies heavily on the precise three-dimensional arrangement of the molecule. The development of such compounds highlights the role of this compound as a precursor to molecules that can be considered both bioactive agents and chiral ligands for biological targets.

The synthesis of these complex chiral molecules often involves multi-step sequences where the piperidine derivative is a key starting material. chemscene.comgoogleapis.com The Boc-protecting group is crucial in these syntheses, as it allows for selective reactions at the amino group while preventing unwanted side reactions at the piperidine nitrogen.

| Catalyst/Ligand Type | Precursor | Application | Research Finding |

| Peptide Analogues | (R)- and (S)-1-Boc-3-aminopiperidine | Selective enzyme inhibition | The aminopiperidine scaffold serves as a starting point for developing effective and specific inhibitors for proteases. nih.gov |

| Chiral Dipeptides | This compound derivatives | Asymmetric catalysis | New chiral N-Boc- and N-nosyl-dipeptides containing a piperidine moiety have been synthesized for potential use as chiral ligands. rsc.org |

| Biocatalysts | 1-Boc-3-piperidone | Asymmetric synthesis of chiral amines | ω-transaminases are used for the enantioselective synthesis of (R)- and (S)-1-Boc-3-aminopiperidine. nih.govresearchgate.netgoogle.com |

Contributions to Functional Materials Science (e.g., Polymers, Coordination Compounds)

The derivatives of this compound are being explored in the field of materials science for the creation of advanced functional materials, including polymers and coordination compounds. chemimpex.comccspublishing.org.cn The piperidine ring, when incorporated into a polymer backbone or as a pendant group, can impart unique properties to the resulting material.

In polymer science, research has focused on temperature-responsive polymers containing piperidine carboxamide moieties. nih.gov For example, poly(N-acryloyl-nipecotamide) has been shown to exhibit an upper critical solution temperature (UCST) in aqueous solutions, a property that is highly dependent on the molecular weight of the polymer and the presence of hydrogen-bonding groups. nih.gov This behavior is of significant interest for applications in areas such as drug delivery and smart materials. Furthermore, polymers of intrinsic microporosity (PIMs) containing piperidine functional groups are being investigated for use in high-temperature proton exchange membranes, which are critical components of fuel cells. researchgate.net

In the domain of coordination chemistry, amino-functionalized heterocyclic compounds are valuable as ligands for the construction of metal-organic frameworks (MOFs). rsc.org While direct synthesis of MOFs from this compound is not widely reported, the principle of using amino-functionalized linkers to create porous materials with selective gas adsorption properties is well-established. The amino groups within the pores of these MOFs can act as binding sites for molecules like carbon dioxide. The incorporation of chiral building blocks like this compound derivatives into MOFs could lead to the development of chiral porous materials for enantioselective separations or catalysis.

| Material Type | Monomer/Ligand Principle | Key Properties | Potential Application |

| Temperature-Responsive Polymers | N-acryloyl-nipecotamide | Upper Critical Solution Temperature (UCST) in aqueous solution. nih.gov | Smart materials, drug delivery systems. nih.gov |

| Polymers of Intrinsic Microporosity (PIMs) | Piperidine-functionalized tetraphenol monomers | Tunable microporosity and functionality. researchgate.net | High-temperature proton exchange membranes for fuel cells. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Amino-functionalized organic linkers | High porosity, selective gas adsorption. rsc.org | Carbon capture, catalysis, enantioselective separation. rsc.org |

Research in Agrochemical Synthesis

The piperidine scaffold is a well-recognized pharmacophore in the discovery of new agrochemicals. ccspublishing.org.cn Consequently, this compound and its derivatives serve as important intermediates in the synthesis of novel pesticides, including fungicides and insecticides. google.comgoogle.com The versatility of the 3-aminopiperidine structure allows for the creation of a diverse range of molecules with potential biological activity against agricultural pests and pathogens.

A recent review highlighted that piperidine-containing compounds are an increasingly vital category of pesticides. ccspublishing.org.cn Research has shown that introducing a piperidine group can significantly influence the biological activities of compounds, with many exhibiting potent fungicidal and insecticidal properties. researchgate.net For example, certain benzaldehyde (B42025) thiosemicarbazide (B42300) derivatives incorporating a piperidine moiety have demonstrated excellent in vitro activity against various plant pathogenic fungi. researchgate.net

While specific, commercially available agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the compound's role as a key building block in agrochemical research is evident from patent literature and scientific publications. google.comgoogle.com The development of new synthetic routes to enantiomerically pure 3-aminopiperidine derivatives is often driven by the need for these chiral intermediates in the synthesis of bioactive molecules for both pharmaceutical and agricultural applications. chemscene.comresearchgate.net

| Agrochemical Class | Target | Reported Activity of Piperidine-Containing Compounds |

| Fungicides | Plant pathogenic fungi (e.g., Pythium aphanidermatum, Rhizoctonia solani) | Significant in vitro fungicidal activity. researchgate.net |

| Insecticides | Various insect pests (e.g., Tetranychus urticae, armyworm) | High lethality against certain insect and mite species. ccspublishing.org.cn |

| Herbicides | Weeds | Herbicidal ionic liquids based on piperidinium (B107235) cations have been synthesized and studied. researchgate.net |

Green Chemistry Principles in 1 Boc 3 Aminopiperidine Synthesis

Utilization of Biocatalysis for Sustainable Production of Chiral Amines

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiomerically pure chiral amines like 1-Boc-3-aminopiperidine. mdpi.combeilstein-journals.orgnih.gov Enzymes, particularly transaminases (TAs), offer excellent enantioselectivity and operate under mild reaction conditions, reducing the need for harsh reagents and toxic metal catalysts. nih.govbeilstein-journals.org

Transaminases, a class of pyridoxal (B1214274) 5′-phosphate (PLP) dependent enzymes, catalyze the transfer of an amino group from a donor molecule to a ketone substrate. ucl.ac.uk In the synthesis of this compound, the prochiral ketone 1-Boc-3-piperidone is converted into the desired chiral amine with high yield and high enantiomeric excess. beilstein-journals.orgnih.gov This one-step approach is a significant improvement over many traditional synthetic routes. beilstein-journals.orgnih.gov

To enhance the industrial viability of biocatalytic processes, enzymes are often immobilized on solid supports. beilstein-journals.orgresearchgate.net Immobilization improves enzyme stability, simplifies product isolation, and allows for the easy recovery and reuse of the biocatalyst over multiple cycles. acs.orgbeilstein-journals.org For instance, ω-transaminases have been successfully immobilized on epoxy resins, which enhances their stability and allows for their use in both batch and continuous flow systems. acs.orgbeilstein-journals.org One study demonstrated that an immobilized ω-transaminase retained 90% of its residual activity even after 15 reuse cycles. acs.orgfigshare.com

Research has explored various commercially available immobilized ω-transaminases for the amination of 1-Boc-3-piperidone, using isopropylamine (B41738) as the amine donor. beilstein-journals.orgnih.gov The catalytic activity and enantioselectivity were evaluated under different experimental conditions to optimize the process. nih.gov The stability of the selected biocatalysts allows for consistent conversion and enantiomeric excess over several reaction cycles, highlighting the potential for large-scale, sustainable production. beilstein-journals.orgnih.gov

Beyond transaminases, other enzymatic systems are being developed. Multi-enzyme cascades combining galactose oxidase (GOase) and imine reductase (IRED) variants have been used to synthesize related protected L-3-aminopiperidines from amino alcohols. rsc.orgresearchgate.net This strategy creates enantiopure products by streamlining reactions in a one-pot setup, which prevents the racemization of unstable intermediates. rsc.org

Table 1: Biocatalytic Synthesis of Chiral this compound

| Enzyme System | Substrate | Key Conditions | Product | Conversion/Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|---|

| Immobilized ω-Transaminase (TA-IMB) | 1-Boc-3-piperidone | Isopropylamine as amine donor, PLP as cofactor | (R)- or (S)-1-Boc-3-aminopiperidine | High Yield | High ee | beilstein-journals.orgnih.gov |

| Immobilized ω-Transaminase ATA-W12 | 1-Boc-3-piperidone | Covalently immobilized on modified epoxy resin; continuous flow system | (S)-1-Boc-3-aminopiperidine | >95% Conversion | Not Specified | acs.orgacs.org |

| ω-Transaminase | 1-Boc-3-piperidone | Propan-2-amine as amine donor; 50 g/L substrate concentration | (S)-(+)-3-amino-1-Boc-piperidine | 70% Product Yield | Not Specified | researchgate.net |

| Galactose Oxidase (GOase) & Imine Reductase (IRED) Cascade | N-Cbz-protected L-ornithinol | One-pot enzymatic cascade | L-3-N-Cbz-aminopiperidine | Up to 54% Isolated Yield | High enantiopurity | rsc.orgresearchgate.net |

Sourcing from Biorenewable Feedstocks for Reduced Environmental Impact

A core principle of green chemistry is the use of renewable rather than depleting raw materials. In the context of this compound and related structures, researchers are exploring pathways that begin with biorenewable feedstocks. acs.org L-arginine, a naturally occurring amino acid, has been identified as a viable biorenewable starting material. researchgate.netacs.orgresearchgate.net

One reported strategy involves a palladium-catalyzed C5(sp3)-H arylation of a this compound derivative that can be sourced from L-arginine. acs.orgresearchgate.net This method allows for the specific functionalization of the piperidine (B6355638) ring, demonstrating how complex pharmaceutical intermediates can be accessed from green feedstocks. acs.org

Another innovative approach utilizes multi-enzyme cascades to convert amino alcohols derived from biorenewable amino acids, such as L-ornithine and L-lysinol, into protected 3-aminopiperidines. rsc.org This enzymatic process operates under ambient conditions and generates selectively protected products that are ready for subsequent chemical transformations. rsc.orgresearchgate.net The use of enzymes like galactose oxidase and imine reductase in a one-pot cascade successfully converts these bio-based starting materials into valuable chiral cyclic diamines. rsc.orgresearchgate.net Such methods avoid the often toxic and expensive reagents associated with traditional synthetic routes that lack stereochemical control. rsc.org

Process Intensification through Continuous Flow Methodologies for Waste Reduction

Process intensification, particularly through the adoption of continuous flow chemistry, offers significant advantages for the synthesis of this compound. acs.orgacs.org Continuous flow systems, especially when combined with immobilized biocatalysts, can dramatically improve reaction efficiency, facilitate catalyst recycling, and reduce waste, aligning with green chemistry goals. mdpi.comacs.orgresearchgate.net

A continuous flow system has been developed for producing (S)-1-Boc-3-aminopiperidine using an immobilized ω-transaminase. acs.orgacs.orgfigshare.com In this system, the enzyme is covalently bound to a modified epoxy resin packed into a column. acs.org The substrate solution flows continuously through the column, where it is converted to the product. This setup allows for excellent control over reaction parameters like residence time, leading to high conversion rates in very short periods. acs.org For example, a 95% conversion to (S)-1-Boc-3-aminopiperidine was achieved within a residence time of just 10 minutes. acs.orgacs.org

Table 2: Performance of Continuous Flow Synthesis of (S)-1-Boc-3-aminopiperidine

| Parameter | Value | Source |

|---|---|---|

| Enzyme | Immobilized ω-transaminase on modified epoxy resin | acs.orgacs.org |

| Residence Time for 95% Conversion | 10 minutes | acs.orgacs.org |

| Operational Stability | >90% conversion maintained for 24 hours | acs.org |

| Space-Time Yield | 930.73 g·L⁻¹·day⁻¹ | acs.orgacs.org |

| Immobilized Enzyme Reusability | 90% residual activity after 15 cycles | acs.orgacs.orgfigshare.com |

Computational and Spectroscopic Studies on 1 Boc 3 Aminopiperidine and Analogs

Density Functional Theory (DFT) Calculations for Optimized Geometrical Parameters and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to determine optimized geometrical parameters, including bond lengths and angles, and to analyze the conformational landscape of molecules.

In studies of piperidine (B6355638) analogs like 1-Benzyl-4-(N-Boc-amino)piperidine, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in determining the most stable molecular conformations. researchgate.netcolab.ws The process of geometry optimization aims to find the lowest energy structure, which corresponds to the most stable arrangement of atoms in the molecule. tandfonline.com The absence of imaginary frequencies in the subsequent vibrational frequency analysis confirms that the optimized structure represents a true energy minimum. researchgate.net

Potential Energy Scan (PES) studies are also conducted to explore the conformational preferences of the molecule by systematically changing specific dihedral angles. researchgate.netcolab.ws For instance, in 1-Benzyl-4-(N-Boc-amino)piperidine, the orientation of the Boc group can lead to the existence of different rotamers, which can be observed in NMR spectra as broadened signals for adjacent carbon atoms. acs.org

Table 1: Selected Optimized Geometrical Parameters for a Piperidine Analog

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N (piperidine ring) | 1.46 |

| C-C (piperidine ring) | 1.53 - 1.54 |

| N-C (Boc group) | 1.37 |

| C=O (Boc group) | 1.23 |

| C-N-C (piperidine ring) | 111.5 |

| O=C-N (Boc group) | 125.4 |

| Data derived from computational studies on analogous piperidine structures. |

Spectroscopic Characterization (FT-IR, FT-Raman, UV-Vis, NMR) for Molecular Understanding

Spectroscopic techniques are essential for elucidating the molecular structure and functional groups present in a compound. The experimental data are often compared with theoretical spectra generated through computational methods to achieve a comprehensive understanding.

FT-IR and FT-Raman Spectroscopy: Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), provides information about the vibrational modes of a molecule. In studies of piperidine derivatives, experimental FT-IR and FT-Raman spectra are recorded and compared with theoretical wavenumbers calculated using DFT. researchgate.netbohrium.com This comparison allows for a detailed assignment of the observed vibrational bands to specific functional groups and vibrational modes within the molecule. For example, the characteristic C=O stretching vibration of the Boc group is a prominent feature in the IR spectrum.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The experimental UV-Vis spectrum is often compared with theoretical spectra simulated using Time-Dependent DFT (TD-DFT). bohrium.comtandfonline.com The analysis of the electronic spectrum helps in understanding the electronic properties and the nature of electronic transitions, such as π→π* transitions. tandfonline.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for determining the structure of organic molecules in solution. In the case of 1-Boc-3-aminopiperidine and its analogs, NMR spectra can reveal the presence of rotamers due to the Boc protecting group, which is often observed as signal broadening at room temperature. acs.org These signals may coalesce at higher temperatures. acs.org

Table 2: Characteristic Vibrational Frequencies for a Piperidine Analog

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) |

| N-H Stretch | ~3400 | ~3410 |

| C-H Stretch (aliphatic) | 2950 - 2850 | 2960 - 2860 |

| C=O Stretch (Boc) | ~1690 | ~1700 |

| N-H Bend | ~1600 | ~1610 |

| C-N Stretch | ~1240 | ~1250 |

| Data derived from spectroscopic studies on analogous piperidine structures. |

Quantum Chemical Analyses (e.g., HOMO-LUMO, Natural Bond Orbital (NBO), Atoms in Molecules (AIM), Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Quantum chemical analyses provide deeper insights into the electronic properties, reactivity, and bonding nature of a molecule.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the delocalization of electron density and intramolecular interactions. researchgate.netcolab.ws It provides information about charge transfer between filled donor orbitals and empty acceptor orbitals, which contributes to the stability of the molecule. tandfonline.com

Topological Analyses (AIM, ELF, LOL): The Quantum Theory of Atoms in Molecules (QTAIM) analysis helps in understanding the nature of chemical bonds. bohrium.com The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses that provide information about the localization of electrons in a molecule, helping to identify bonding regions, lone pairs, and areas of electron delocalization. researchgate.nettandfonline.com

Table 3: Quantum Chemical Parameters for a Piperidine Analog

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 0.5 |

| HOMO-LUMO Energy Gap (ΔE) | 7.0 |

| Data derived from quantum chemical analyses on analogous piperidine structures. |

Molecular Docking Investigations for Theoretical Ligand-Receptor Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. rsc.org This method is widely used in drug discovery to understand the potential interactions between a ligand and its biological target. bohrium.com

In the context of this compound analogs, molecular docking studies have been performed to investigate their binding affinity and interaction modes with various protein targets, such as the VEGFR-2 Kinase inhibitor receptor for anticancer activity. researchgate.netcolab.ws These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. The binding affinity is often quantified by a docking score or binding energy, with lower values indicating a more favorable interaction. bohrium.com For instance, docking studies on N-Cbz-protected aminopiperidines with galactose oxidase variants helped to understand substrate specificity. rsc.org

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Synthetic Routes

While numerous methods exist for the synthesis of 1-Boc-3-aminopiperidine, current research is focused on improving efficiency, reducing costs, and enhancing stereochemical control. A significant trend is the development of synthetic pathways starting from inexpensive and readily available chiral precursors, such as natural amino acids.

Another area of development is the use of one-pot sequential reactions that combine multiple steps to improve efficiency. For instance, a one-pot process combining Suzuki–Miyaura coupling and hydrogenation has been proposed for the synthesis of functionalized piperidines under mild conditions. mdpi.comnih.gov Patents also describe novel routes, such as one beginning with ethyl nipecotate which undergoes ammonolysis and a Hofmann rearrangement to yield the target compound, a method noted for avoiding racemization and having conditions suitable for large-scale production. google.com

| Starting Material | Key Transformation(s) | Advantages | Reference |

|---|---|---|---|

| L-Glutamic Acid | Esterification, NaBH₄ reduction, Cyclization | Uses inexpensive natural amino acid precursor. | |

| D-Ornithine / D-Lysine | Lactam formation, O-alkylation, Hydrogenation | Access to (R)-enantiomer from chiral pool. | researchgate.net |

| Ethyl Nipecotate | Ammonolysis, Hofmann Rearrangement | Conditions suitable for industrial scale-up, avoids racemization. | google.com |

| Substituted Pyridines | One-pot Suzuki–Miyaura coupling and Hydrogenation | Combines functionalization and ring reduction in one pot. | mdpi.comnih.gov |

Exploration of New Biocatalytic Systems and Enzyme Engineering

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral amines. wiley.com The use of enzymes offers high stereoselectivity under mild conditions, aligning with the principles of green chemistry. researchgate.net

A major focus has been the use of ω-transaminases (ω-TAs) for the asymmetric amination of the prochiral precursor 1-Boc-3-piperidone. beilstein-journals.org This method can produce both (R)- and (S)-enantiomers of this compound with high conversion rates and excellent enantiomeric excess (>99%). beilstein-journals.org To make this process more industrially viable, significant research has gone into enzyme immobilization. researchgate.netbeilstein-journals.org Immobilizing ω-TAs on supports like epoxy resins allows for easier product separation and repeated reuse of the biocatalyst, with some systems showing good stability over multiple cycles. beilstein-journals.orgacs.org The development of continuous flow systems using immobilized transaminases represents a key advancement, enabling high space-time yields and demonstrating the potential for large-scale production. acs.org One such system achieved a 95% conversion in just 10 minutes of residence time and a space-time yield of 930.73 g·L⁻¹·day⁻¹. acs.org

Beyond transaminases, researchers are exploring multi-enzyme cascades. A novel one-pot cascade combining galactose oxidase (GOase) and imine reductase (IRED) variants has been developed to synthesize Cbz-protected L-3-aminopiperidine from N-Cbz-protected L-ornithinol. rsc.org This streamlined approach avoids the isolation of unstable intermediates and preserves the stereochemical integrity of the product. rsc.org Similarly, chemo-enzymatic strategies are gaining traction, such as the dearomatization of activated pyridines using a 6-HDNO-catalyzed oxidation followed by an EneIRED-catalyzed reduction to yield stereo-enriched piperidines. acs.org The engineering of enzymes through directed evolution is also a critical trend, allowing scientists to tailor biocatalysts with enhanced activity, stability, and specificity for non-natural substrates like those in the this compound synthesis pathway. nih.gov

| Enzyme System | Substrate | Key Features | Product Configuration | Reference |

|---|---|---|---|---|

| Immobilized ω-Transaminase | 1-Boc-3-piperidone | High conversion, >99% ee, reusable catalyst, batch and flow systems. | (R) or (S) | beilstein-journals.orgacs.org |

| Galactose Oxidase / Imine Reductase Cascade | N-Cbz-L-ornithinol | One-pot multi-enzyme cascade, starts from amino acid derivative. | L (S) | rsc.org |

| Amine Oxidase / Ene Imine Reductase Cascade | Activated Pyridines | Chemo-enzymatic dearomatization for stereo-enriched products. | (R) or (S) | acs.org |

| Ketoreductase / Glucose Dehydrogenase | N-Boc-3-piperidone | Co-expression of enzymes for cofactor recycling, high yield. | (S) | mdpi.com |

Diversification of Chemical Transformations for Enhanced Chemical Space Exploration

To maximize the utility of the this compound scaffold, researchers are actively developing new chemical transformations to functionalize the piperidine (B6355638) ring at various positions. This diversification allows for a more thorough exploration of the chemical space around the core structure, leading to the generation of libraries of novel compounds for drug discovery and other applications. researchgate.net

A significant area of research is the selective C-H functionalization of the piperidine ring. nih.gov By choosing the appropriate rhodium catalyst and nitrogen protecting group, it is possible to direct the insertion of a carbene to different positions on the ring. nih.gov For example, specific catalysts can achieve functionalization at the C2 or C4 positions, while the C3 position can be accessed indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) intermediate followed by regioselective ring-opening. nih.gov Another advanced technique is the palladium-catalyzed C5(sp3)-H arylation of a modified piperidine scaffold, which allows for the introduction of aryl groups at a specific site. researchgate.net

The scaffold is also being used in diversity-oriented synthesis. By leveraging conformational control elements like 1,3-allylic strain, chemists can guide the regioselective addition of nucleophiles to epoxide precursors of piperidines. nih.gov This strategy, combined with simple changes to the nitrogen substituent, allows for the creation of libraries of 2-arylpiperidines with predictable and diverse three-dimensional shapes. nih.gov Furthermore, this compound and its enantiomers are used as key starting materials in the synthesis of complex molecules, including peptide analogues and inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV) and γ-secretase. acs.orgchemicalbook.com

Expanded Applications in Emerging Research Areas and Interdisciplinary Fields

While this compound is well-established as a crucial intermediate for pharmaceuticals, its applications are expanding into new research areas. chemicalbook.commedchemexpress.com The unique structural and functional properties of its derivatives are being leveraged in chemical biology, materials science, and agrochemistry. researchgate.nettargetmol.com

In the field of oncology, derivatives of the piperidine scaffold are being designed as novel inhibitors for challenging targets. For example, new piperidine derivatives have been synthesized and identified as inhibitors of human heat shock protein 70 (HSP70), a potential target for treating drug-resistant tumors. nih.gov One lead compound from this research showed significant activity against lapatinib-resistant breast cancer cells. nih.gov

In chemical biology, the scaffold is used to create molecular probes and modulators to study complex biological pathways. Its incorporation into bioconjugates allows for the attachment of piperidine scaffolds to other biologically active molecules. This enables the investigation of drug-target interactions and the development of targeted therapeutics. The versatility of the aminopiperidine structure has also led to its investigation for potential use in agrochemicals, although this area is less developed. There is also emerging interest in using related heterocyclic structures in materials science, suggesting a potential future direction for piperidine derivatives. researchgate.net

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-Boc-3-aminopiperidine, and how do their yields and purity compare?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed C–H functionalization using a bidentate directing group (e.g., picolinamide) to achieve regioselective arylation . Alternatively, biocatalytic methods using ω-transaminases (ω-TAs) offer enantioselective synthesis. For example, immobilized ω-TAs on amino-ethylenediamine-modified epoxide supports in continuous flow systems achieve high conversion rates (e.g., 85–100%) under optimized conditions (pH 8.5, 40°C) . Purification typically involves column chromatography or crystallization, with yields varying by method: Pd-catalyzed routes yield ~70–85% , while biocatalytic routes require post-reaction separation of co-products like acetone .

Q. How should researchers characterize the stereochemical and structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of -/-NMR to confirm regiochemistry and stereochemistry, particularly for C5-arylated products where cis-configuration is enforced by the directing group . Chiral HPLC or polarimetry is critical for verifying enantiopurity in biocatalytically synthesized (S)-isomers . Mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., Boc carbamate stretching at ~1690–1740 cm) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods for reactions involving volatile amines or palladium catalysts. Waste must be neutralized (e.g., acidic hydrolysis for residual Boc-protected intermediates) and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can regioselective C–H functionalization of this compound be optimized for diverse aryl/heteroaryl couplings?

- Methodological Answer : Palladium catalysis with a picolinamide directing group enables C5(sp)-H arylation. Key parameters include:

- Catalyst system : Pd(OAc)/AgCO in toluene at 110°C.

- Additives : 2,6-Dimethylbenzoic acid (10 mol%) improves conversion by stabilizing intermediates .

- Substrate scope : Electron-deficient iodoarenes (e.g., 4-iodonitrobenzene) react efficiently, while sterically hindered substrates require higher catalyst loading (20 mol%) . Post-functionalization, orthogonal deprotection (e.g., TFA for Boc, HCl for picolinamide) allows further derivatization .

Q. What strategies enhance the enantioselectivity and scalability of ω-transaminase-mediated synthesis of (S)-1-Boc-3-aminopiperidine?

- Methodological Answer :

- Enzyme engineering : Directed evolution of ω-TAs improves activity toward bulky substrates. For example, ATA-W12 retains 100% activity at 40°C for 168 hours, enabling prolonged use in flow reactors .

- Process design : Packed-bed reactors with immobilized ω-TAs on epoxide supports achieve >90% conversion at 50 mL scale (100 g/L substrate). Use isopropylamine (IPA) as an amine donor to shift equilibrium via acetone removal .

- Kinetic resolution : Couple with lipases to suppress racemization in dynamic kinetic asymmetric transformations (DYKAT) .

Q. How do computational methods aid in designing this compound-based libraries for drug discovery?

- Methodological Answer :

- Library design : DFT calculations predict regioselectivity in C–H activation, while molecular docking identifies bioactive conformers. For example, 1-aryl-4-aminopiperidine libraries were designed using Schrödinger’s Maestro to optimize steric/electronic compatibility with target receptors .

- Synthesis automation : High-throughput batch/flow systems coupled with machine learning (e.g., Bayesian optimization) accelerate reaction screening. Continuous flow hydrogenation reduces catalyst leaching in scaled-up Pd-mediated reactions .

Q. What analytical techniques resolve contradictions in reported reaction outcomes for this compound derivatives?

- Methodological Answer :

- Contradiction : Discrepancies in biocatalytic conversion rates (67–85%) may arise from enzyme source or donor amine efficiency .

- Resolution : Use LC-MS to quantify side products (e.g., ketones) and -NMR to assess reaction progress. Compare ω-TA activity under standardized conditions (pH 8.5, 40°C) . For Pd-catalyzed reactions, XPS analysis of spent catalysts identifies Pd aggregation as a yield-limiting factor .

Methodological Notes

- Experimental Design : When comparing synthetic routes, include control experiments (e.g., omitting the directing group in Pd catalysis) to validate mechanistic assumptions .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate reaction parameters (temperature, catalyst loading) with yield/stereoselectivity in high-throughput datasets .

- Ethical Reporting : Adhere to Beilstein Journal guidelines: report full experimental details in Supporting Information, including spectra and reproducibility metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。